Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is an organic compound with the molecular formula . This compound is notable for its structural features, which include a cyano group, a fluorophenyl moiety, and a methyl acetate functional group. It is classified as an ester and is part of the broader category of cyanoacetate derivatives, which are significant in organic synthesis due to their reactivity and versatility in forming various chemical compounds.
The compound can be synthesized from ethyl cyanoacetate, a common starting material in organic chemistry. The synthetic routes typically involve several steps, including nitration and reduction processes.
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate falls under the category of cyano compounds and esters. Its classification is significant for understanding its chemical behavior and potential applications in various fields such as medicinal chemistry and materials science.
The synthesis of ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate generally follows these steps:
The methods used for synthesis can vary based on laboratory conditions and desired yields. Industrial production often employs continuous flow reactors to enhance efficiency and consistency in product quality.
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate features a central carbon atom bonded to four different groups: a cyano group (), a fluorophenyl group (), a methyl group (), and an ethoxy group ().
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate can participate in various chemical reactions:
The mechanism of action for ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate involves its ability to interact with biological molecules through its functional groups. The cyano group acts as an electrophile, while the fluorophenyl moiety can engage in π-π stacking interactions with aromatic residues within proteins. This interaction may modulate enzyme activity or receptor binding, leading to various biological effects, including potential therapeutic applications.
Relevant spectral data (NMR, IR) can provide additional insights into the compound's structure and functional groups present .
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate has several applications across various scientific fields:
Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate is synthesized via sequential organic transformations. The primary route involves nucleophilic substitution of 2-fluorobenzyl halides with ethyl 2-cyanoacetate, followed by α-methylation under basic conditions. Critical control parameters include:
Table 1: Molecular Properties of Ethyl 2-cyano-2-(2-fluorophenyl)-2-methylacetate
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂FNO₂ |
Molecular Weight | 221.23 g/mol |
SMILES | CCOC(=O)C(C)(C#N)C1=CC=CC=C1F |
CAS Registry Number | 1461705-64-5 |
Predicted CCS (Ų) [M+H]⁺ | 149.5 |
The intermediate ethyl 2-cyano-2-(2-fluorophenyl)acetate (CAS 102276-85-7) serves as a precursor, with its purity critical for subsequent C-methylation [4]. Recrystallization from ethanol/water yields 99.5% pure product, essential for pharmaceutical applications.
Directed ortho-metalation (DoM) techniques enable regioselective functionalization of the fluorophenyl ring:
Table 2: Catalytic Performance in Key Synthetic Steps
Reaction | Catalyst System | Yield (%) | Selectivity |
---|---|---|---|
Aryl Cyanation | Pd(OAc)₂/XPhos | 92 | >99% |
Enantioselective Reduction | Ru-(S)-BINAP | 88 | 95% ee |
N-Acetylation | Scavenger-assisted | 94 | 98% |
Continuous flow systems overcome limitations of batch synthesis:
Key operational parameters include:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0